4-Piperidinylmethyl 4-methoxybenzoate hydrochloride
Overview
Description
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3. It is a derivative of piperidine and benzoate, and it is commonly used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds such as biperiden and Meperidine are known to interact with muscarinic receptors and opioid receptors respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets in a manner similar to competitive antagonism or opioid agonism .
Biochemical Pathways
Similar compounds are known to affect pathways related to neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have various effects such as alleviating symptoms of parkinsonism and providing analgesic and sedative properties .
Action Environment
Similar compounds are known to be affected by various factors such as temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and proteases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Additionally, the compound may influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Toxic effects at high doses may include organ damage, metabolic disturbances, and behavioral changes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in different tissues. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments. The localization and accumulation of the compound can influence its activity and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride typically involves the reaction of 4-methoxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as nanofiltration and centrifugal filtration to ensure high purity and yield. The use of hydrogen chloride gas is also common in the final steps to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction may produce 4-methoxybenzyl alcohol .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: Another piperidine derivative with similar chemical properties.
4-Methoxybenzoic acid: Shares the methoxybenzoate moiety but lacks the piperidine group.
4-Methylpiperidine: Similar piperidine structure but with a methyl group instead of the methoxybenzoate.
Uniqueness
4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is unique due to its combination of the piperidine and methoxybenzoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMRDCJOGWIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-75-1 | |
Record name | Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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